2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is primarily used in research settings and has various applications in synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in designing inhibitors that can block enzyme activity or disrupt protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is also used in medicinal chemistry and has been studied for its potential as a kinase inhibitor.
2,3-Dihydro-1H-indene-5-sulfonyl chloride: A precursor in the synthesis of 2-Propanamido-2,3-dihydro-1H-indene-5-sulfonyl chloride.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both sulfonyl chloride and amide functional groups. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C12H14ClNO3S |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
2-(propanoylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-12(15)14-10-5-8-3-4-11(18(13,16)17)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
IVWPHNYZDJFRLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.